molecular formula C7H8Cl2N2 B1490071 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine CAS No. 1263211-72-8

4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine

Cat. No.: B1490071
CAS No.: 1263211-72-8
M. Wt: 191.05 g/mol
InChI Key: HSNHVODQBKSRJD-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine is a chemical compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.06 g/mol . Its structure is defined by the SMILES notation CC1=CC(=NC(=N1)C(C)Cl)Cl . This pyrimidine derivative features reactive chloro-substituents, which make it a potential versatile building block or intermediate in organic synthesis and medicinal chemistry research. Pyrimidine cores are fundamental in various scientific fields, and the specific substitution pattern on this compound suggests its utility in developing more complex molecules, such as in nucleoside chemistry or pharmaceutical agent development . As a specialty chemical, it is intended for use in controlled laboratory settings by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) and adhering to all relevant laboratory safety protocols before use.

Properties

IUPAC Name

4-chloro-2-(1-chloroethyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4-3-6(9)11-7(10-4)5(2)8/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNHVODQBKSRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS No. 1263211-72-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and structure-activity relationships (SARs) based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine class of compounds, characterized by a pyrimidine ring substituted with chlorine and methyl groups. The structural formula can be represented as follows:

C7H8Cl2N2\text{C}_7\text{H}_8\text{Cl}_2\text{N}_2
PropertyValue
Molecular Weight183.06 g/mol
Melting PointData not available
SolubilitySoluble in organic solvents

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.

  • Case Study : A study evaluating various pyrimidine derivatives reported that compounds similar to this compound exhibited significant COX-2 inhibition, with IC50 values comparable to the standard anti-inflammatory drug celecoxib (IC50 = 0.04 μmol) .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been investigated. Research indicates that certain pyrimidine derivatives can induce apoptosis in cancer cell lines.

  • Research Findings : In studies assessing the cytotoxicity of related compounds against various cancer cell lines, IC50 values were reported in the micromolar range, indicating potential for further development as anticancer agents . For instance, related compounds showed IC50 values ranging from 0.01 μM to 49.85 μM against different cancer cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the chemical structure can significantly influence their pharmacological properties.

  • Key Findings :
    • The presence of electron-withdrawing groups such as chlorine enhances anti-inflammatory activity.
    • Substituents at specific positions on the pyrimidine ring can lead to increased selectivity and potency against COX enzymes .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds:

CompoundStructureCOX-2 Inhibition (IC50)Cytotoxicity (IC50)
Celecoxib-0.04 μmolNot applicable
Compound A (similar derivative)C7H8Cl2N2\text{C}_7\text{H}_8\text{Cl}_2\text{N}_20.04 μmol49.85 μM
Compound BC8H10ClN\text{C}_8\text{H}_{10}\text{Cl}\text{N}Not reported0.01 μM

Comparison with Similar Compounds

Substituent Variations at the 2-Position

Key analogs differ in the substituent at position 2, which critically influences reactivity, stability, and bioactivity:

Compound Name 2-Position Substituent Molecular Formula Key Properties/Applications References
4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine 1-Chloroethyl C₇H₈Cl₂N₂ High lipophilicity; potential alkylating agent
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine 3,5-Dimethylpyrazol-1-yl C₁₀H₁₁ClN₄ KCa2 channel modulator; improved subtype selectivity
4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine 3-Fluorophenyl C₁₁H₈ClFN₂ Enhanced π-π stacking; CNS drug candidate
4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine Methanesulfonyl C₆H₇ClN₂O₂S Electrophilic reactivity; intermediate in API synthesis

Key Observations:

  • Reactivity : Chloroethyl and methanesulfonyl groups are more electrophilic, favoring alkylation or nucleophilic attacks, whereas pyrazolyl groups enhance hydrogen-bonding interactions .
  • Biological Activity : Pyrazolyl derivatives (e.g., CyPPA analogs) show subtype-selective modulation of KCa2 channels, while fluorophenyl variants may target CNS disorders .

Pharmacological and Toxicological Profiles

  • Alkylating Potential: The 1-chloroethyl group may act as an alkylating agent, akin to nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), which degrade to form DNA-crosslinking species .
  • Toxicity : Chloroethyl groups could generate reactive intermediates (e.g., ethylene carbocations), necessitating careful toxicity profiling .

Preparation Methods

Preparation of Key Intermediate: 4-Chloro-2,6-dimethylpyrimidine

A closely related compound, 4-Chloro-2,6-dimethylpyrimidine, serves as a precursor or structural analog in the synthesis of the target compound. Its preparation method is well-documented and provides insight into the chlorination and methylation steps relevant to 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine.

Synthetic Route Summary:

Step Reactants Conditions Product Yield/Notes
1 Methyl acetoacetate + Acetamidine hydrochloride Reflux in methanol with potassium hydroxide 4-Hydroxy-2,6-dimethylpyrimidine (crude) Isolated as white solid after filtration and washing
2 4-Hydroxy-2,6-dimethylpyrimidine + Phosphorus oxychloride + Triethylamine Reflux overnight 4-Chloro-2,6-dimethylpyrimidine Purified by extraction, drying, and low-temperature distillation; yield approx. 105 g from 181 g intermediate

Key Details:

  • The initial pyrimidine ring is formed by condensation of methyl acetoacetate and acetamidine hydrochloride under alkaline reflux.
  • Chlorination at the 4-position is achieved by refluxing the 4-hydroxy intermediate with phosphorus oxychloride and triethylamine, which acts as a base to facilitate substitution.
  • The reaction mixture is quenched in ice water, and pH is adjusted to weakly alkaline (pH 8-9) using potassium hydroxide to optimize extraction and purification.
  • The product is volatile and requires careful low-temperature rotary evaporation and silica gel purification.

This method is characterized by simplicity, good yields, and uses readily available reagents.

Alternative Synthetic Routes and Related Compounds

Other pyrimidine derivatives such as 2-Amino-4-chloro-6-methylpyrimidine are synthesized by chlorination of 6-methylisocytosine with phosphorus oxychloride under reflux, followed by neutralization and crystallization. This demonstrates the utility of phosphorus oxychloride as a chlorinating agent in pyrimidine chemistry.

Similarly, synthetic methods for 4-chloro-2-methylpyrimidine involve chlorination of methyl-substituted pyrimidines, reinforcing the general strategy of chlorination at the 4-position post-ring formation.

Summary Table of Preparation Steps for this compound

Step No. Reaction Reagents & Conditions Product Remarks
1 Pyrimidine ring formation Methyl acetoacetate + Acetamidine hydrochloride + KOH, reflux in methanol 4-Hydroxy-2,6-dimethylpyrimidine Intermediate for chlorination
2 Chlorination at 4-position Phosphorus oxychloride + Triethylamine, reflux overnight 4-Chloro-2,6-dimethylpyrimidine Purified by extraction and drying
3 Introduction of 1-chloroethyl group Radical chlorination (e.g., NCS) or alkylation with chloroethyl halide This compound Requires controlled conditions to avoid side products

Research Findings and Notes

  • The use of phosphorus oxychloride is a consistent and effective method for chlorination at the 4-position of pyrimidines.
  • Potassium hydroxide serves as a base in ring formation and pH adjustment during work-up.
  • Triethylamine acts as a base to facilitate chlorination and neutralize HCl generated during the reaction.
  • Low temperatures during quenching and drying are critical due to the volatility and sensitivity of the chlorinated products.
  • The synthesis of the 1-chloroethyl substituent is less documented but can be inferred from standard halogenation and alkylation protocols in heterocyclic chemistry.
  • Purification often involves ethyl acetate extraction, washing with brine, drying over anhydrous sodium sulfate, and silica gel chromatography.

The preparation of this compound involves a strategic sequence of pyrimidine ring construction, selective chlorination, and introduction of the chloroethyl substituent. The key step is the chlorination of the 4-hydroxy intermediate with phosphorus oxychloride and triethylamine under reflux, followed by careful work-up to isolate the chlorinated pyrimidine core. Subsequent functionalization at the 2-position with a chloroethyl group requires controlled halogenation or alkylation methods.

This methodology is supported by patent literature and chemical synthesis reports that emphasize the use of common reagents, manageable reaction conditions, and purification techniques suitable for scale-up and medicinal chemistry applications.

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or halogenation reactions. For example, substituting a chloroethyl group at the 2-position of a pyrimidine core requires reagents like sodium methoxide in methanol or ethanol under reflux. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions such as oxidation or decomposition. Reaction yields (60–85%) depend on stoichiometric ratios of reactants and purification techniques like column chromatography .

Table 1 : Common Reagents and Conditions

Reaction TypeReagents/ConditionsYield Range
SubstitutionNaOMe/MeOH, 70°C65–80%
ChlorinationCl₂ gas, AlCl₃70–85%

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for the methyl group (δ ~2.5 ppm, singlet) and chloroethyl group (δ ~4.3 ppm, quartet) confirm substitution patterns.
  • IR : Absorbances at 650–750 cm⁻¹ (C-Cl stretch) and 1550–1600 cm⁻¹ (pyrimidine ring vibrations) validate functional groups.
  • MS : Molecular ion peaks at m/z 191 (M⁺) and fragmentation patterns (e.g., loss of Cl⁻) align with the molecular formula C₇H₈Cl₂N₂ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact; store separately from oxidizing agents. Waste must be neutralized with 10% NaOH before disposal. Emergency protocols include rinsing exposed skin with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of the chloroethyl substituent during nucleophilic substitution?

  • Methodological Answer : Kinetic isotope effect (KIE) experiments and DFT calculations can distinguish between SN1 and SN2 pathways. For instance, a primary KIE (kH/kD > 1) suggests a bimolecular mechanism. Competing elimination pathways (e.g., E2) may arise under high-base conditions (e.g., KOtBu), requiring GC-MS to detect alkene byproducts .

Q. What strategies reconcile conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) in pharmacological studies?

  • Methodological Answer : Dose-response assays (IC₅₀ vs. MIC) and selectivity indices (SI = cytotoxic IC₅₀ / antimicrobial MIC) clarify specificity. For example, SI > 10 indicates therapeutic potential. Confounding factors (e.g., solvent toxicity in DMSO controls) must be ruled out via parallel solvent-only assays .

Q. How do computational docking studies predict binding interactions between this compound and target enzymes (e.g., kinases)?

  • Methodological Answer : Tools like GOLD or AutoDock assess binding affinities using genetic algorithms. Key parameters include:
  • Hydrogen bonding : Chloroethyl groups may interact with catalytic lysine residues.
  • Van der Waals interactions : Methyl and pyrimidine groups fit hydrophobic pockets.
    Validate predictions with mutagenesis (e.g., K→A mutants) and SPR binding assays .

Table 2 : Docking Scores vs. Experimental IC₅₀

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)
Kinase A-9.20.45
Kinase B-7.85.3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine
Reactant of Route 2
4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine

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